5-(4-bromophenyl)-1H-pyrimidin-2-one
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Overview
Description
5-(4-Bromophenyl)-1H-pyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1H-pyrimidin-2-one typically involves the cyclocondensation of a chalcone derivative with urea or its analogs. One common method is the Claisen–Schmidt condensation followed by Michael addition. For example, a chalcone derivative can be formed by reacting 4-bromobenzaldehyde with acetophenone under basic conditions. This chalcone can then undergo Michael addition with urea in the presence of a base such as triethylamine to yield the desired pyrimidinone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1H-pyrimidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The pyrimidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
Substitution: Products include various substituted pyrimidinones.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrimidine ring.
Coupling: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
5-(4-Bromophenyl)-1H-pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1H-pyrimidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antiviral activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Another bromine-substituted aromatic compound with different functional groups.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit similar biological activities.
Uniqueness
5-(4-Bromophenyl)-1H-pyrimidin-2-one is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
27793-99-3 |
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Molecular Formula |
C10H7BrN2O |
Molecular Weight |
251.08 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14) |
InChI Key |
FCWPEJHWFZWTIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)N=C2)Br |
Origin of Product |
United States |
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